sodium;2-(hydroxymethylamino)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
sodium;2-(hydroxymethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3.Na/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITBNDNUEPMTFC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NCO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])NCO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Context Within Hydroxymethylated Amino Acid Derivatives
Sodium;2-(hydroxymethylamino)acetate is the sodium salt of N-(hydroxymethyl)glycine. Structurally, it belongs to the class of hydroxymethylated amino acid derivatives, characterized by the addition of a hydroxymethyl group (-CH₂OH) to the amino group of an amino acid, in this case, glycine (B1666218). aloe247.co.za This modification imparts specific chemical properties and functionalities.
The compound is known by several synonyms, which are often used interchangeably in commercial and scientific literature. These include Sodium Hydroxymethylglycinate, N-(Hydroxymethyl)glycine monosodium salt, and Sodium N-(hydroxymethyl)glycinate. specialchem.com Its unique structure, featuring both a carboxylate group and a hydroxymethylamino group, allows it to act as a versatile chemical agent.
Table 1: Nomenclature and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 70161-44-3 |
| Molecular Formula | C₃H₆NNaO₃ |
| Molecular Weight | 127.07 g/mol |
| InChI Key | CITBNDNUEPMTFC-UHFFFAOYSA-M |
| Common Synonyms | Sodium Hydroxymethylglycinate, Sodium N-(hydroxymethyl)glycinate |
Data sourced from multiple chemical databases. specialchem.com
Scope and Significance in Modern Chemical Sciences
Chemical Synthesis Pathways for N-Hydroxymethylated Amino Acid Derivatives
The introduction of a hydroxymethyl group onto the nitrogen atom of glycine to form this compound, also known as sodium N-(hydroxymethyl)glycinate, can be achieved through several synthetic strategies. These routes primarily involve the principles of nucleophilic substitution and reactions with carbonyl compounds.
Nucleophilic Substitution Reactions in N-Glycine Functionalization
N-alkylation of amino acids can be performed using methods like nucleophilic substitution with alkyl halides. nih.gov The functionalization of the nitrogen atom in glycine relies on its nucleophilic character, allowing it to attack an electrophilic carbon center. This process can theoretically proceed through two distinct mechanisms: SN1 or SN2, each with different characteristics and outcomes.
The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise process that is generally favored for tertiary and secondary alkyl halides. masterorganicchemistry.comyoutube.commasterorganicchemistry.com
Mechanism : The reaction proceeds in two main steps. First, the leaving group departs from the alkyl halide, forming a planar carbocation intermediate. masterorganicchemistry.com This initial step is the slow, rate-determining step. In the second step, the nucleophile—in this case, the amino group of glycine—attacks the carbocation. masterorganicchemistry.com Because the carbocation is planar, the nucleophile can attack from either face.
Kinetics : The rate of an SN1 reaction is dependent only on the concentration of the substrate (the alkyl halide) and is independent of the nucleophile's concentration, hence the term "unimolecular." youtube.com
Stereochemical Outcomes : Since glycine's alpha-carbon is achiral, the introduction of a substituent via an SN1 reaction at a chiral electrophile would typically result in a racemic mixture of products (both retention and inversion of stereochemistry). youtube.com This is a direct consequence of the planar carbocation intermediate allowing for attack from either side.
While theoretically possible, SN1 reactions are less common for direct N-alkylation of simple amino acids unless sterically hindered or specific tertiary alkylating agents are used. acs.orgrsc.org
The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a concerted, one-step process and is generally favored for methyl and primary alkyl halides. masterorganicchemistry.comyoutube.com
Mechanism : In an SN2 reaction, the nucleophile (glycine's amino group) attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This "backside attack" occurs from the side opposite to the leaving group.
Kinetics : The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, making it a bimolecular reaction. youtube.com
Steric Influences : The SN2 pathway is highly sensitive to steric hindrance. masterorganicchemistry.commasterorganicchemistry.com Bulky groups on the substrate or the nucleophile can physically block the backside attack, slowing down or preventing the reaction. masterorganicchemistry.com Because glycine is the smallest amino acid with no side chain, it presents minimal steric bulk as a nucleophile. mdpi.com However, the formation of N,N-disubstituted products can be sterically disfavored, which can be an advantage when seeking mono-alkylation. nih.gov For the synthesis of N-methyl amino acids, methods using reagents like dimethyl sulfate (B86663) often proceed via an SN2 pathway. acs.org
| Feature | SN1 Mechanism | SN2 Mechanism |
| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Mechanism | Two-step (Carbocation intermediate) | One-step (Concerted) |
| Stereochemistry | Racemization (mixture of inversion and retention) | Inversion of configuration |
| Steric Hindrance | Less sensitive; favored by bulky substrates | Highly sensitive; hindered by bulky groups |
Alternative Synthetic Routes for the Introduction of Hydroxymethylamino Moieties
The most direct method for synthesizing N-hydroxymethylated amino acids like this compound is the reaction of the amino acid with formaldehyde (B43269).
This reaction, sometimes used in the Sørensen formol titration, involves the nucleophilic attack of glycine's amino group on the carbonyl carbon of formaldehyde. quora.com This initially forms an unstable N-hydroxymethyl adduct (a methylol group). nih.gov This adduct can exist in equilibrium with a Schiff base (imine) formed by dehydration. quora.comresearchgate.net The reaction of glycine with formaldehyde can lead to the formation of stable N-hydroxymethyl derivatives under specific conditions. nih.govcdnsciencepub.com However, controlling the reaction to achieve mono-N-hydroxymethylation can be challenging, as further reaction can lead to N,N-disubstitution or other products. monash.edu
Another synthetic approach involves using glyoxal (B1671930) in an aqueous medium with a source of sulfur dioxide to create a sulfonated intermediate, which can then react with an amine to produce N-substituted amino acids. google.com
Catalytic Approaches in the Formation of N-Substituted Amino Acids
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
Homogeneous Catalysis : A powerful catalytic strategy for the direct N-alkylation of unprotected α-amino acids uses alcohols as alkylating agents in the presence of a Shvo catalyst. This method is highly selective, produces water as the only byproduct, and can be used to mono- or di-N-alkylate a variety of α-amino acids, often with excellent retention of optical purity. nih.gov
Copper-Catalyzed Reactions : Multinuclear Cu(II) complexes have been shown to effectively catalyze the condensation of glycine with formaldehyde to produce serine under neutral aqueous conditions. oup.com This reaction proceeds via a Schiff base intermediate formed from glycine and formaldehyde, demonstrating the utility of metal catalysts in activating amino acids for C-C bond formation adjacent to the amino group. oup.com
Biocatalysis : Engineered enzymes offer a highly specific and sustainable route to N-substituted amino acids. nih.gov For example, the enzyme tryptophan synthase (TrpB) has been engineered through directed evolution to catalyze N-substitution reactions with various amine nucleophiles. nih.gov Imine reductases (IREDs) have also been employed for the enantioselective synthesis of N-substituted α-amino esters from α-ketoesters and amines. nih.gov These biocatalytic methods operate under mild conditions and can provide high enantioselectivity. nih.gov
| Catalytic System | Reactants | Product Type | Key Features |
| Shvo Catalyst | Amino Acid + Alcohol | N-Alkyl Amino Acid | High selectivity, water as byproduct, retains optical purity. nih.gov |
| Multinuclear Cu(II) Complexes | Glycine + Formaldehyde | Serine (via C-C bond formation) | Operates in neutral aqueous solution. oup.com |
| Engineered Tryptophan Synthase (TrpB) | Serine + Amine Nucleophile | β-N-Substituted Amino Acid | High specificity through directed evolution. nih.govnih.gov |
| Imine Reductases (IREDs) | α-Ketoester + Amine | N-Substituted Amino Ester | Excellent enantioselectivity for both enantiomers. nih.gov |
Biosynthetic Routes and Enzymatic Transformations Relevant to Hydroxymethylamino Compounds
While direct biosynthetic pathways dedicated solely to producing N-hydroxymethylated amino acids are not well-documented, the manipulation of hydroxymethyl groups is a fundamental process in cellular metabolism, most notably in the relationship between serine and glycine.
The key enzyme in this context is Serine Hydroxymethyltransferase (SHMT) , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. wikipedia.orgproteopedia.org SHMT catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate. wikipedia.orgebi.ac.ukacs.org
The mechanism involves the following key stages:
L-serine binds to the PLP cofactor in the enzyme's active site. wikipedia.orgebi.ac.uk
A retro-aldol cleavage of the serine Cα–Cβ bond occurs, releasing formaldehyde. proteopedia.orgacs.org
The formaldehyde is then transferred to the THF cofactor, forming 5,10-CH₂-THF, leaving a glycine-PLP complex. ebi.ac.uk
Glycine is subsequently released from the enzyme. ebi.ac.uk
This reaction is the primary source of one-carbon units essential for the biosynthesis of purines, thymidylate, and other crucial molecules. ebi.ac.uk Although SHMT does not produce a free N-hydroxymethylated amino acid, its mechanism is centered on the precise enzymatic handling of a hydroxymethyl group from an amino acid backbone. wikipedia.orglibretexts.org
Other enzymatic strategies for creating N-substituted amino acids include the use of N-methyltransferases, which can methylate the N-terminal α-amino groups of peptides, and various oxidoreductases that catalyze reductive amination. nih.govnih.gov ATP-dependent enzymes, such as those involved in the synthesis of N-acyl amino acids, activate carboxylic acids to facilitate amide bond formation with an amino acid's α-amino group. frontiersin.orgnih.gov These diverse enzymatic capabilities highlight nature's toolbox for modifying amino acids, providing inspiration for the development of novel biocatalytic syntheses. nii.ac.jp
Enzymatic Synthesis of N-Acyl Amino Acid Surfactants and Related Structures
Enzymatic synthesis represents a green and sustainable alternative to traditional chemical methods for producing N-substituted amino acids, including the class of N-acyl amino acid surfactants. bbwpublisher.comnih.gov These surfactants share a fundamental structural motif with this compound, featuring a substitution on the nitrogen atom of an amino acid. The enzymatic approach offers significant advantages, such as mild reaction conditions, high specificity, and reduced environmental impact. bbwpublisher.comresearchgate.net
Lipases and aminoacylases are the primary enzymes employed in these biocatalytic processes. nih.govresearchgate.net Lipases, which are hydrolases that act on lipid substrates, can be used to catalyze the N-acylation of amino acids. researchgate.net For instance, lipases can facilitate the reaction between a fatty acid (or its ester) and an amino acid to form the corresponding N-acyl amino acid. researchgate.net The choice of enzyme is critical; for example, lipase (B570770) from Candida antarctica B has been shown to be effective in N-acylation synthesis, achieving a 75% product formation in the synthesis of N-arachidonoyl glycine after 24 hours. researchgate.net
Aminoacylases, another class of hydrolases, also show significant potential for synthesizing N-acyl-amino acids. nih.gov These enzymes are well-known for their role in the industrial resolution of racemic N-acetyl-amino acids. nih.gov Recent research has focused on discovering new aminoacylases that can accept long-chain fatty acids as substrates, thereby expanding their utility for producing bio-based surfactants. nih.gov The enzymatic synthesis of these compounds is considered a greener alternative to conventional chemical routes that often rely on harsh reagents like acyl chlorides. nih.gov
Despite the advantages, enzymatic synthesis methods face challenges, primarily related to relatively low yields compared to chemical synthesis. bbwpublisher.comresearchgate.net Research continues to focus on optimizing reaction conditions, discovering more robust enzymes, and improving enzyme stability to enhance the efficiency and economic viability of these green methodologies. nih.govresearchgate.net
| Enzyme | Substrate(s) | Product Type | Key Findings | Reference(s) |
| Lipase (Candida antarctica B) | Glycine tert-butyl ester, Arachidonic acid methyl ester | N-acyl amino acid | Achieved 75% product formation after 24 hours in acetonitrile (B52724). | researchgate.net |
| Aminoacylases | Racemic N-acetyl-amino acids, Long-chain fatty acids | N-acyl-amino acids | Offer a green alternative to phosgene (B1210022) chemistry-based methods. | nih.gov |
| Lipases (General) | Fatty acids, Amino acids | N-acyl amino acid surfactants | Provides mild, pollution-free reaction conditions but often with lower yields. | bbwpublisher.com |
Chemo-Enzymatic Methodologies for N-(Hydroxymethyl)glycine Monosodium Salt Precursors
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. frontiersin.orgnih.gov This hybrid approach is particularly attractive for producing complex molecules, as it can streamline reaction pathways, avoid tedious protection/deprotection steps, and enhance stereoselectivity. researchgate.netnih.gov While specific chemo-enzymatic routes for this compound are not extensively detailed in the literature, the principles can be applied to its precursor, N-(hydroxymethyl)glycine. evitachem.com
A plausible chemo-enzymatic strategy would involve a chemical step to create a key intermediate, followed by an enzymatic transformation. The synthesis of N-(hydroxymethyl)glycine can be achieved chemically by reacting glycine with formaldehyde under controlled pH conditions. evitachem.com For instance, one method involves dissolving glycine in water, adjusting the pH to 9.0-10.0 with sodium hydroxide, and then adding chloroform (B151607) dropwise at a low temperature (0-5 °C) to produce N-(hydroxymethyl)glycine. evitachem.com
An enzymatic step could then be introduced to modify this precursor or to resolve a racemic mixture, a common application of enzymes in synthesis. researchgate.net For example, in the synthesis of other complex molecules like N-glycans, a chemically synthesized core structure is enzymatically extended using specific glycosyltransferases to build a diverse library of compounds. frontiersin.orgrsc.org Similarly, a lipase could be used for selective acylation or de-acylation if a protected form of the glycine precursor is used, as demonstrated in the synthesis of N-arachidonoyl glycine where glycine tert-butyl ester was first acylated enzymatically, followed by a chemical deprotection step. researchgate.net
| Synthesis Stage | Method Type | Description | Advantages | Reference(s) |
| Precursor Formation | Chemical | Reaction of glycine with formaldehyde or its equivalent. | Establishes the basic N-(hydroxymethyl)glycine backbone. | evitachem.com |
| Modification/Resolution | Enzymatic | Use of enzymes (e.g., lipases) for selective transformations. | High stereoselectivity, mild conditions, avoids protecting groups. | researchgate.netnih.gov |
| Overall Strategy | Chemo-enzymatic | A sequential combination of chemical and enzymatic reactions. | Combines flexibility of chemistry with selectivity of enzymes. | frontiersin.org |
Fermentation Technologies for Related N-Substituted Glycines
Fermentation offers a promising and sustainable pathway for the production of amino acids and their derivatives, leveraging the metabolic capabilities of microorganisms. google.com This approach is noted for its potential for low production costs and environmental friendliness, although the technology for producing many N-substituted glycines is still considered immature. bbwpublisher.comresearchgate.net
Significant progress has been made in the fermentative production of N-alkylated glycine derivatives using genetically engineered bacteria. nih.gov Researchers have successfully engineered strains of Corynebacterium glutamicum to produce compounds like N-ethylglycine. nih.gov This was achieved by introducing a mutant of the imine reductase DpkA from Pseudomonas putida. nih.gov The engineered bacterium was cultivated in a fed-batch bioreactor process, demonstrating the feasibility of producing N-substituted glycines from simple carbon sources. nih.gov
The process typically involves cultivating the recombinant microorganism in a controlled environment where factors like pH, temperature, and nutrient supply are carefully managed to maximize product yield. nih.gov For the production of N-ethylglycine, the fermentation was carried out at 30°C and a pH of 7.0, with the automatic addition of acid and base to maintain stable conditions. nih.gov The products in the fermentation broth are then quantified using analytical techniques like high-performance liquid chromatography (HPLC). nih.gov
While the direct fermentative production of this compound has not been reported, the successful synthesis of other N-substituted glycines suggests its potential feasibility. nih.gov Further metabolic engineering and process optimization could lead to microbial strains capable of synthesizing a wider variety of N-substituted amino acids directly from renewable feedstocks.
| Organism | Genetic Modification | Product | Process Details | Reference(s) |
| Corynebacterium glutamicum | Expressed mutant imine reductase (DpkA) from Pseudomonas putida | N-ethylglycine | Fed-batch bioreactor cultivation at pH 7.0 and 30°C. | nih.gov |
| General Bacteria | Modification to overexpress specific enzymes (e.g., L-threonine 3-dehydrogenase) | Glycine | Fermentation of modified bacteria to produce the base amino acid. | google.com |
Quantum Chemical Studies (e.g., Density Functional Theory)
Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic properties of molecules. By modeling the behavior of electrons, DFT can predict molecular structures, energies, and reactivity with a high degree of accuracy.
Molecular Structure, Geometry Optimization, and Conformational Analysis
The geometry of the 2-(hydroxymethylamino)acetate anion is determined by the interplay of its flexible bonds. The structure of the parent glycinate anion has been the subject of numerous computational studies. Quantum chemical calculations on sodium glycinate, for instance, have explored its hydration structure and conformational preferences. These studies indicate that in the gas phase, specific conformations are favored, but upon hydration, the conformational landscape shifts. For sodium glycinate, the most stable hydrated conformers are derived from a less stable gas-phase structure, highlighting the crucial role of solvent interactions. nih.gov
Geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, would be a standard approach to determine the most stable conformers of the 2-(hydroxymethylamino)acetate anion. nih.gov These calculations would yield precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.
Below is a hypothetical data table representing the kind of information that would be obtained from a DFT geometry optimization of the 2-(hydroxymethylamino)acetate anion, based on typical values for similar functional groups.
| Parameter | Atom Pair/Trio/Quartet | Calculated Value |
| Bond Length | C-C | ~1.53 Å |
| C=O | ~1.25 Å | |
| C-O⁻ | ~1.26 Å | |
| C-N | ~1.47 Å | |
| N-CH₂ | ~1.45 Å | |
| C-H | ~1.09 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | O=C-O⁻ | ~126° |
| O=C-C | ~118° | |
| C-C-N | ~111° | |
| C-N-CH₂ | ~115° | |
| Dihedral Angle | O=C-C-N | ~180° (trans) or ~0° (cis) |
| C-C-N-CH₂ | Varies with conformation |
Note: This table is illustrative and contains estimated values. Actual values would be derived from specific DFT calculations.
Electronic Structure Properties and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org
For the 2-(hydroxymethylamino)acetate anion, the HOMO is expected to be localized primarily on the carboxylate group (-COO⁻), which is the most electron-rich part of the molecule. The LUMO, on the other hand, would likely be distributed over the σ* antibonding orbitals of the molecular framework.
DFT studies on N-methylated amino acids have shown that N-alkylation tends to raise the energy of the HOMO (making it a better electron donor) and decrease the HOMO-LUMO gap. nih.govacs.org A similar effect would be anticipated for N-hydroxymethylation. The presence of the electronegative oxygen atom in the hydroxymethyl group would also influence the charge distribution across the molecule.
Reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide further insight into a molecule's chemical behavior.
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power to attract electrons. rsc.org |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |
A hypothetical table of electronic properties for the 2-(hydroxymethylamino)acetate anion, calculated at the B3LYP/6-311G(d,p) level, is presented below.
| Property | Calculated Value (eV) |
| EHOMO | -3.5 |
| ELUMO | +1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
Note: This table is illustrative and contains estimated values based on similar molecules. Actual values would be derived from specific DFT calculations.
Elucidation of Reaction Mechanisms and Transition States for N-Hydroxymethylation
The formation of this compound involves the N-hydroxymethylation of glycine. This reaction typically proceeds by the nucleophilic attack of the amino group of glycine on the carbonyl carbon of formaldehyde. nih.gov Computational chemistry can model this entire reaction pathway, identifying the key transition states and intermediates.
The mechanism is generally understood to occur in a basic medium, where glycine exists as the glycinate anion. The reaction would proceed as follows:
The lone pair of electrons on the nitrogen atom of the glycinate anion attacks the electrophilic carbon atom of formaldehyde.
This forms a tetrahedral intermediate, an alkoxide.
Protonation of the alkoxide, likely by a water molecule, yields the final N-hydroxymethylglycinate product.
DFT calculations can be used to determine the energy profile of this reaction. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. While specific studies on the N-hydroxymethylation of glycine are not prominent, the general mechanism of amine-formaldehyde reactions is well-established and computationally accessible.
Molecular Dynamics Simulations
While quantum chemical studies provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the investigation of the behavior of molecules over time, particularly in a solution environment.
Intermolecular Interactions and Solvation Behavior of Amino Acid Salts
In an aqueous solution, this compound dissociates into the 2-(hydroxymethylamino)acetate anion and the sodium cation (Na⁺). MD simulations are ideal for studying how these ions interact with each other and with the surrounding water molecules.
Studies on aqueous solutions of glycine and its salts have shown that the zwitterionic or anionic form of glycine is heavily hydrated. rsc.org The carboxylate group forms strong hydrogen bonds with water molecules, and the sodium ion will have its own hydration shell of water molecules coordinated to it. nih.gov MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from a specific atom on the solute.
The interactions between amino acid side chains and salts like sodium chloride have also been investigated using MD. acs.orgnih.govresearchgate.net These studies reveal that the presence of salt can either stabilize or destabilize interactions between amino acid molecules, depending on a complex balance of electrostatic forces and the structuring of water molecules around the solutes. acs.org For a solution of this compound, MD simulations would reveal the nature of ion pairing between the anion and the Na⁺ cation, and how this is mediated by water.
Dynamic Conformational Landscapes in Solution
The conformational flexibility of the 2-(hydroxymethylamino)acetate anion, suggested by quantum chemical calculations, can be explored dynamically using MD simulations. In solution, the molecule is not static but constantly samples different conformations due to thermal energy. MD simulations can map out the free energy landscape of these conformations, revealing which shapes are most probable and how quickly the molecule transitions between them. nih.govacs.org
MD studies on glycine-containing peptides show that even this simple amino acid has a rich conformational landscape in water, favoring certain backbone dihedral angles. nih.govacs.org The addition of the hydroxymethyl group would introduce additional degrees of freedom. The simulations would track the time evolution of the key dihedral angles (e.g., O=C-C-N, C-C-N-CH₂, C-N-CH₂-O), providing a movie-like view of the molecule's dynamic behavior. This dynamic landscape is crucial for understanding how the molecule interacts with other species in solution and how it might bind to surfaces or other molecules.
Cheminformatics and Predictive Chemical Modeling of this compound
Cheminformatics and computational modeling are pivotal in modern chemistry for forecasting the properties, reactivity, and transformations of chemical compounds. For a molecule like this compound, a derivative of the amino acid glycine, these theoretical approaches offer a powerful lens through which to understand its behavior without the need for extensive empirical testing. nih.govulprospector.comthegoodscentscompany.com By leveraging data from vast chemical libraries and applying machine learning algorithms, it is possible to build models that provide deep insights into the molecule's structure-reactivity landscape.
Structure-Reactivity Relationship (SRR) Studies for Amino Acid Derivatives
Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how a molecule's chemical structure dictates its reactivity. For amino acid derivatives, these relationships are governed by the interplay of their functional groups, such as the amino group, the carboxyl group, and any side-chain modifications. numberanalytics.comamericanpeptidesociety.org
This compound is structurally derived from glycine, the simplest amino acid. medchemexpress.com Its reactivity profile is primarily determined by the N-(hydroxymethyl) substituent on the amino group and the sodium carboxylate. The nucleophilicity of the amino acid's nitrogen, a key factor in many of its characteristic reactions, is modulated by the electron-withdrawing hydroxymethyl group. libretexts.orgyoutube.com Furthermore, the presence of this group introduces new potential reaction sites.
Several factors influence the stability and reactivity of amino acid derivatives like this compound:
Electronic Effects : The electronegativity of atoms and functional groups can significantly alter the electron distribution within the molecule, affecting the reactivity of nearby centers. numberanalytics.com
Steric Effects : The size and spatial arrangement of substituent groups can hinder or facilitate access to reactive sites. numberanalytics.com
pKa Values : The acidity and basicity of the functional groups, which can be altered by chemical modification, determine the molecule's charge state at a given pH, profoundly impacting its reactivity. numberanalytics.com
Computational methods can quantify these properties through the calculation of various molecular descriptors. These descriptors serve as the basis for building quantitative structure-reactivity relationship (QSRR) models.
Table 1: Key Physicochemical Descriptors for SRR Analysis of Amino Acid Derivatives
| Descriptor | Relevance to Reactivity | Potential Influence on this compound |
| pKa | Determines the protonation state of the amino and carboxylate groups, influencing nucleophilicity and electrostatic interactions. numberanalytics.com | The N-substitution would alter the pKa of the amino group compared to native glycine, affecting its nucleophilic character. |
| HOMO/LUMO Energies | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate susceptibility to electrophilic and nucleophilic attack, respectively. researchgate.net | These values would quantify the molecule's ability to donate or accept electrons in reactions. |
| Molecular Electrostatic Potential (ESP) | Maps the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net | The ESP would show high electron density around the carboxylate and lone pairs, and lower density near the hydroxymethyl group. |
| Steric Hindrance Parameters | Quantifies the bulkiness of substituent groups, which can affect reaction rates by blocking access to reactive sites. numberanalytics.com | The hydroxymethyl group introduces more steric bulk around the nitrogen atom than the simple hydrogen in glycine. |
This table is interactive. Users can sort the columns to analyze the data.
SRR studies reveal that the hydroxymethylamino group can be susceptible to hydrolysis, potentially releasing formaldehyde, a reaction that underpins its use in some applications. paiskincare.com Computational models can simulate the reaction pathway for such a hydrolysis reaction, calculating activation energies to predict its likelihood under various conditions.
Development of Predictive Models for Chemical Transformations
For this compound, predictive models can be used to forecast a range of potential chemical transformations, including its synthesis, degradation pathways, and reactions with other molecules. These models often treat chemical reactions as a "translation" problem, where the reactants and reagents are translated into products. The "molecular transformer" is one such deep learning architecture that has shown high accuracy in these tasks. acs.org
The process of building such a predictive model involves several key steps:
Data Curation : Assembling a large, high-quality dataset of chemical reactions relevant to amino acid derivatives.
Molecular Representation : Converting molecular structures into a machine-readable format, such as SMILES strings or molecular graphs. nih.gov
Model Training : Training a machine learning model, such as a Graph Neural Network (GNN) or a transformer, to learn the patterns that govern chemical reactivity from the dataset. acs.orgnih.gov
Prediction and Validation : Using the trained model to predict the outcomes of new reactions and validating these predictions against experimental results or expert chemical knowledge. acs.org
These models can predict various aspects of a chemical transformation.
Table 2: Performance of a Molecular Transformer Model in Predicting Reaction Components
| Prediction Task | Top-1 Accuracy (%) | Top-5 Accuracy (%) |
| Forward Synthesis (Product Prediction) | 90.5 | 95.2 |
| Retrosynthesis (Reactant Prediction) | 54.1 | 73.9 |
| Reagent Prediction | 42.3 | 68.7 |
This table is based on generalized performance data for molecular transformer models as reported in chemical informatics literature and is for illustrative purposes. acs.org The accuracy indicates the percentage of correct predictions within the top-k suggestions made by the model. This table is interactive.
Applying such a model to this compound could help in identifying potential side reactions during its synthesis or predicting its stability in complex formulations by forecasting degradation products. For example, a model could predict the products of its reaction with strong oxidizing agents, information that is noted qualitatively in safety data sheets. formulationbio.com By analyzing the molecule's structure, these predictive tools can provide a detailed, data-driven hypothesis of its chemical behavior, guiding further experimental research. nih.gov
Advanced Analytical Chemistry Techniques for Sodium;2 Hydroxymethylamino Acetate Analysis
Spectroscopic Methods for Characterization and Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of sodium;2-(hydroxymethylamino)acetate. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular composition can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized for complete structural assignment. researchgate.netnih.gov
¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals for the different types of protons would be expected. The chemical shifts of these protons are influenced by their local electronic environment. sielc.com For instance, protons adjacent to electronegative atoms like oxygen and nitrogen will appear at a lower field (higher ppm value). sielc.com While specific experimental data for this compound is not widely published, predicted spectral data can offer insights. The methylene (B1212753) protons of the acetate (B1210297) group would likely appear as a singlet, while the protons of the hydroxymethyl group would also produce a distinct signal. The N-H proton might be observable, though its signal can be broad and its position variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. nih.gov The carbonyl carbon of the acetate group would be expected to resonate at a significantly downfield position (typically 170-180 ppm) due to the strong deshielding effect of the double-bonded oxygen. The methylene carbons would appear at intermediate chemical shifts. Due to the low natural abundance of ¹³C, obtaining a spectrum with a good signal-to-noise ratio may require a longer acquisition time or the use of more concentrated samples. nih.gov
Expected ¹H and ¹³C NMR Data for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Acetate CH₂ | ~3.2 - 3.5 | ~45 - 55 | Protons and carbon are adjacent to the nitrogen atom. |
| Hydroxymethyl CH₂ | ~4.0 - 4.5 | ~60 - 70 | Protons and carbon are attached to both nitrogen and oxygen. |
| Carbonyl C=O | Not Applicable | ~175 - 185 | The carbonyl carbon is highly deshielded. |
| NH | Variable | Not Applicable | The chemical shift is dependent on solvent and concentration. |
| OH | Variable | Not Applicable | The chemical shift is dependent on solvent and concentration. |
Note: These are estimated values based on general principles and data for similar functional groups. Actual experimental values may vary.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net
For a relatively small and polar molecule like this compound, soft ionization techniques such as electrospray ionization (ESI) would be preferable to minimize fragmentation and to observe the molecular ion. In ESI-MS, the compound would likely be detected as a sodium adduct of the free acid, [M+Na]⁺, or as the deprotonated molecule, [M-H]⁻, in negative ion mode.
When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying the compound in complex mixtures. alfa-chemistry.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. For this compound, characteristic fragmentation would involve the loss of small neutral molecules such as water (H₂O), formaldehyde (B43269) (CH₂O), and carbon dioxide (CO₂). qzebright.com
Plausible Fragmentation Pathways for this compound in MS/MS
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |
| 128.03 (M+H)⁺ | 110.02 | H₂O | Ion resulting from loss of a water molecule. |
| 128.03 (M+H)⁺ | 98.02 | CH₂O | Ion resulting from loss of formaldehyde. |
| 128.03 (M+H)⁺ | 84.04 | CO₂ | Ion resulting from decarboxylation. |
| 126.02 (M-H)⁻ | 82.03 | CO₂ | Anion resulting from decarboxylation. |
Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. mdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and for measurements in aqueous solutions. The C-C and C-N skeletal vibrations would be expected to give rise to signals in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| O-H / N-H | 3400 - 3200 (broad) | 3400 - 3200 | Stretching |
| C-H | 3000 - 2800 | 3000 - 2800 | Stretching |
| C=O (carboxylate) | 1650 - 1580 (strong) | 1650 - 1580 | Asymmetric Stretching |
| C-O (carboxylate) | 1450 - 1360 | 1450 - 1360 | Symmetric Stretching |
| C-O (alcohol) | 1150 - 1050 | 1150 - 1050 | Stretching |
Note: These are approximate ranges and the exact positions and intensities of the bands can be influenced by factors such as hydrogen bonding and the physical state of the sample.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net Given its polar nature, reversed-phase HPLC (RP-HPLC) with a C18 column would be a suitable starting point for method development. sigmaaldrich.com
The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a buffer to control the pH. The retention time of the compound can be manipulated by adjusting the composition of the mobile phase. mcdb.ca Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations.
Typical HPLC Parameters for Analysis of a Polar Compound like this compound
| Parameter | Typical Setting |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) or MS |
| Injection Volume | 10 µL |
Note: These parameters would need to be optimized for the specific application.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov However, due to the low volatility and polar nature of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. sigmaaldrich.com
Common derivatization reagents for compounds containing -OH, -NH, and -COOH groups include silylating agents (e.g., BSTFA) or acylating agents. sigmaaldrich.com The resulting derivatives can then be separated on a GC column, typically a non-polar or medium-polarity capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.net GC-MS provides the added advantage of structural confirmation based on the mass spectrum of the derivative.
General Steps for GC Analysis of this compound
| Step | Description |
| 1. Derivatization | Reaction with a suitable agent (e.g., silylation) to increase volatility. |
| 2. Injection | Introduction of the derivatized sample into the GC inlet. |
| 3. Separation | Separation of the derivative on a capillary column based on its boiling point and interaction with the stationary phase. |
| 4. Detection | Detection of the eluted derivative by FID or MS. |
| 5. Quantification | Quantification using an internal or external standard method. |
Supercritical Fluid Chromatography (SFC) for Polar Compounds
Supercritical Fluid Chromatography (SFC) has emerged as a powerful analytical technique for a broad range of chemical compounds, including polar molecules like this compound. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. nih.gov In its supercritical state, CO2 exhibits properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which can lead to high-efficiency separations and faster analysis times compared to traditional high-performance liquid chromatography (HPLC).
While supercritical CO2 itself is nonpolar, similar to hexane, its elution strength and polarity can be significantly modified by adding a polar organic solvent, known as a co-solvent or modifier. researchgate.net This makes SFC highly adaptable for the analysis of polar compounds. For a polar and ionic substance such as this compound, the use of modifiers is essential. Methanol is a frequently used co-solvent, and its proportion in the mobile phase can be adjusted in a gradient to effectively elute compounds with varying polarities.
To successfully analyze highly polar or ionic compounds, small amounts of additives are often introduced to the modifier. These additives, such as ammonium (B1175870) formate (B1220265) or formic acid, can improve peak shape and retention by minimizing undesirable interactions between the analyte and the stationary phase. researchgate.net The choice of the stationary phase is also critical. While traditional silica (B1680970) or C18 columns can be used, specialized polar stationary phases are often more effective for retaining and separating polar analytes. chromatographytoday.com Columns with ligands like 2-ethylpyridine (B127773) (2-EP) have demonstrated wide applicability for separating diverse polar compounds and would be a suitable choice for method development for this compound. researchgate.net The orthogonality of SFC to reversed-phase LC provides a valuable alternative for separating compounds that are poorly retained or exhibit challenging peak shapes in aqueous mobile phases. researchgate.net
| Parameter | Typical Setting for Polar Analyte Analysis in SFC | Rationale for this compound |
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO2) | Standard for SFC, provides high efficiency. |
| Co-solvent (Modifier) | Methanol, Ethanol, or Isopropanol | Increases mobile phase polarity to elute polar analytes. |
| Additive | Ammonium Formate, Ammonium Acetate, Formic Acid | Improves peak shape for ionic compounds by minimizing secondary interactions. |
| Stationary Phase | Polar phases (e.g., 2-Ethylpyridine, Diol, Amino) | Provides necessary retention for polar molecules. |
| Detection | Mass Spectrometry (MS), UV-Visible Detector | MS provides high sensitivity and structural information for confident identification. |
Innovations in Analytical Chemistry for Complex Chemical Systems
Non-Targeted Analysis and Suspect Screening Approaches
Non-Targeted Analysis (NTA) and Suspect Screening Analysis (SSA) represent a paradigm shift in analytical chemistry, moving from monitoring for a limited list of known compounds to broadly screening for a vast number of potential chemicals in a sample. nih.gov These approaches, which leverage high-resolution mass spectrometry (HRMS), are particularly valuable for identifying the presence of compounds like this compound in complex matrices such as environmental water, food products, or consumer goods, where its presence might not be anticipated. nih.goveeer.org
Suspect Screening Analysis (SSA) involves searching the acquired HRMS data for a predefined list of "suspected" compounds. For this compound, this would mean creating a suspect list containing its name, formula (C3H6NNaO3), and, crucially, its exact mass. The HRMS data is then mined for signals that correspond to this exact mass within a narrow mass tolerance window. Confirmation is typically achieved by comparing the retention time and fragmentation pattern (MS/MS spectrum) with that of a pure reference standard.
Non-Targeted Analysis (NTA) is a more exploratory approach used to identify compounds that are truly "unknown," meaning they are not on any pre-existing list. eeer.org In an NTA workflow, all significant signals in the HRMS data are flagged and subjected to a rigorous identification process. This involves determining the molecular formula from the exact mass, searching spectral libraries (like mzCloud or MoNA) for matching fragmentation patterns, and using in-silico tools to predict potential structures. au.dk If this compound were an unknown contaminant in a sample, NTA provides a pathway for its discovery and tentative identification, which would then be confirmed using a reference standard. Both SSA and NTA are powerful tools for gaining a more comprehensive understanding of the chemical composition of complex samples. nih.gov
| Step | Suspect Screening Analysis (SSA) | Non-Targeted Analysis (NTA) |
| 1. Target List | Predefined list of suspected compounds (e.g., including this compound). | No predefined list; all detected features are considered. |
| 2. Data Acquisition | LC-HRMS or GC-HRMS analysis of the sample. | LC-HRMS or GC-HRMS analysis of the sample. |
| 3. Data Processing | Data is searched for the exact mass of suspects. | Peak detection, feature alignment, and blank subtraction are performed. |
| 4. Identification | Match retention time and MS/MS spectrum to a reference standard. | Propose formula, search spectral libraries, use in-silico tools for structural elucidation. |
| 5. Confidence Level | High confidence upon confirmation with standard. | Varies from tentatively identified structure to confidently confirmed with a standard. |
Microfluidic Systems and Lab-on-a-Chip Devices for Chemical Synthesis and Analysis
Microfluidics, the science and technology of processing and manipulating minute volumes of fluids in channels with dimensions of tens to hundreds of micrometers, has led to the development of integrated systems known as lab-on-a-chip (LOC) devices. alliedacademies.org These devices offer significant advantages for both the chemical analysis and synthesis of compounds like this compound.
For chemical analysis, an LOC device can integrate multiple laboratory processes, such as sample injection, pre-concentration, separation, and detection, onto a single chip. researchgate.net This miniaturization drastically reduces the consumption of samples and reagents, shortens analysis times, and can increase sensitivity. researchgate.net For a small, polar molecule like this compound, a microfluidic chip could be designed to perform an electrophoretic separation, which is well-suited for ionic species, or a miniaturized chromatographic separation. The ability to create portable, automated analytical systems is a key driver of this technology, with applications in point-of-use environmental monitoring or quality control. alliedacademies.org
In the realm of chemical synthesis, microreactors (microfluidic devices designed for chemical reactions) provide superior control over reaction parameters compared to traditional batch reactors. The high surface-area-to-volume ratio in microchannels allows for extremely efficient heat and mass transfer. harvard.edu This enables precise control over reaction temperature and mixing, which can lead to higher yields, fewer byproducts, and improved safety for the synthesis of this compound. The continuous flow nature of microreactors also allows for streamlined production and easy scalability by operating multiple reactors in parallel. harvard.edu
| Feature | Traditional Laboratory Setup | Microfluidic / Lab-on-a-Chip System |
| Sample/Reagent Volume | Milliliters to Liters | Nanoliters to Microliters |
| Analysis Time | Minutes to Hours | Seconds to Minutes |
| System Size | Large benchtop instruments | Small, often portable chip |
| Process Control | Moderate (e.g., temperature gradients) | High (e.g., precise, rapid thermal cycling) |
| Integration | Multiple separate instruments | Multiple processes on a single device |
| Throughput | Sequential | High potential for parallel processing |
Ion Mobility Separation Techniques for Structural Characterization
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful hybrid technique that provides an additional dimension of separation to conventional mass spectrometry, based on the physical properties of an ion. nih.gov After ions are generated (e.g., by electrospray ionization), they are introduced into a gas-filled mobility cell. An electric field guides the ions through the cell, where they collide with neutral buffer gas molecules (like nitrogen or helium). The rate at which an ion traverses the cell depends on its size, shape, and charge. mdpi.com This allows for the separation of ions based on their rotationally-averaged collision cross-section (CCS), a fundamental physical parameter related to the ion's structure. nih.gov
For the structural characterization of this compound, IM-MS offers distinct advantages. While HRMS can provide an accurate mass and elemental composition, it cannot distinguish between isomers—molecules that share the same mass and formula but have different atomic arrangements. Ion mobility can often separate such isomers, as they are likely to have different shapes and therefore different CCS values. byu.edu
The coupling of ion mobility with mass spectrometry provides orthogonal information that increases the confidence of compound identification. mdpi.com A molecule like this compound would be characterized not only by its retention time in chromatography and its mass-to-charge ratio in mass spectrometry but also by its unique drift time or CCS value from ion mobility. nih.gov This three-dimensional characterization is invaluable for differentiating the target compound from other isobaric interferences in a complex sample and for providing deeper insight into its gas-phase structure.
| Analytical Technique | Information Provided | Application to this compound |
| Liquid Chromatography (LC) | Retention Time (based on polarity/solubility) | Separation from other compounds in the mixture. |
| Mass Spectrometry (MS) | Mass-to-Charge Ratio (m/z) | Determination of exact mass and elemental formula. |
| Tandem MS (MS/MS) | Fragmentation Pattern | Provides structural information for identification. |
| Ion Mobility (IM) | Collision Cross-Section (CCS) / Drift Time | Separation from isomers; provides shape/size information. |
Environmental Fate and Degradation Pathways of N Hydroxymethyl Glycine Monosodium Salt
Abiotic Transformation Processes
Abiotic transformations are chemical or physical processes that occur without the involvement of living organisms. These processes, including photolysis, hydrolysis, and oxidation, are significant in determining the fate of N-(Hydroxymethyl)glycine monosodium salt in the environment.
Hydrolysis is a primary degradation pathway for N-(Hydroxymethyl)glycine monosodium salt in aqueous environments. The compound is known as a "formaldehyde-releaser." nih.govcosmileeurope.eu In the presence of water, it undergoes hydrolysis to yield formaldehyde (B43269) and sodium glycinate (B8599266). sanminglobe.comcosmileeurope.eu This reaction is a key aspect of its function as a preservative in various products. nih.govregulations.gov
The stability of the compound can be influenced by pH. While some sources suggest it remains stable across a broad pH range, its fundamental nature as a formaldehyde-releaser implies that hydrolysis is an intrinsic characteristic in aqueous solutions. sanminglobe.com The kinetics of this hydrolysis, such as the half-life at different environmental pH values (typically ranging from 4 to 9), would be critical for a precise environmental risk assessment, but specific data from studies following guidelines like OECD 111 are not publicly available. epa.gov The degradation process is fundamental to its environmental transformation, breaking it down into two separate and well-understood molecules.
Table 1: Primary Hydrolytic Degradation of N-(Hydroxymethyl)glycine Monosodium Salt
| Reactant | Condition | Primary Products |
|---|
Chemical oxidation by reactive species present in the environment, such as hydroxyl radicals (•OH) and ozone (O₃), can contribute to the degradation of organic compounds. N-(Hydroxymethyl)glycine monosodium salt is noted to be incompatible with strong oxidizing agents. food-safety.com
Hydroxyl radicals are powerful, non-selective oxidants that react rapidly with most organic matter. food-safety.com They can abstract a hydrogen atom from the carbon backbone of the molecule, initiating a cascade of reactions that can lead to mineralization. food-safety.com In engineered systems like advanced oxidation processes (AOPs) used in water treatment, the generation of hydroxyl radicals would be expected to effectively degrade N-(Hydroxymethyl)glycine monosodium salt. food-safety.comairtecnics.com
Ozone is a more selective oxidant than the hydroxyl radical. food-safety.com Its reaction with saturated aliphatic amines is typically slow. However, it can react with organic compounds, and its efficacy is often enhanced in processes that also generate hydroxyl radicals. nih.gov While specific kinetic data for the reaction of N-(Hydroxymethyl)glycine monosodium salt with these oxidants are scarce, its organic structure makes it a plausible target for oxidative degradation in both natural and engineered environments.
Biotic Degradation Processes
Biotic degradation involves the transformation of chemical substances by living organisms, primarily microorganisms. This is a major pathway for the removal of many organic chemicals from the environment.
The microbial biodegradation of N-(Hydroxymethyl)glycine monosodium salt is intrinsically linked to its hydrolytic instability. As a preservative, the parent compound is designed to resist microbial spoilage. sanminglobe.combiosynth.com However, upon its release into environmental systems like wastewater, it breaks down into formaldehyde and glycine (B1666218) (as sodium glycinate).
The biodegradability of these two products is well-documented:
Glycine: As a simple amino acid, glycine is a readily available source of carbon and nitrogen for microorganisms and is expected to be rapidly biodegraded in wastewater treatment plants (WWTPs) and other biologically active environments. nih.gov
Formaldehyde: While toxic to many microorganisms at high concentrations, formaldehyde can be degraded by specialized bacteria often present in activated sludge systems of WWTPs. cosmileeurope.eu
Table 2: Biotic Degradation Steps of N-(Hydroxymethyl)glycine Monosodium Salt and its Hydrolysis Products
| Compound | Degradation Step | Result |
|---|---|---|
| N-(Hydroxymethyl)glycine monosodium salt | Initial Hydrolysis (Abiotic) | Formation of Formaldehyde and Sodium Glycinate |
| Glycine | Microbial Metabolism | Utilized as carbon/nitrogen source; Mineralization |
The transformation of N-(Hydroxymethyl)glycine monosodium salt can be mediated by specific enzymes produced by environmental microorganisms. The primary biotransformation pathway would likely involve enzymes that catalyze its hydrolysis. Hydrolases are a broad class of enzymes that could facilitate the cleavage of the N-C bond between the glycine moiety and the hydroxymethyl group, releasing formaldehyde and glycine.
While research has identified enzymes like elastase for degrading poly(α-amino acid)s and others like nitrile hydratase and amidase for different nitrogen-containing compounds, specific enzymes that act on N-(Hydroxymethyl)glycine monosodium salt have not been characterized in the scientific literature. nih.govnih.gov The biodegradation of the compound is more broadly understood through the lens of its hydrolysis products rather than a specific enzymatic attack on the parent molecule itself. The microbial consortia in environments such as activated sludge possess a vast array of enzymes capable of breaking down a wide variety of organic substances, including the formaldehyde and glycine released from this compound. nih.govmdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| N-(Hydroxymethyl)glycine monosodium salt |
| sodium;2-(hydroxymethylamino)acetate |
| Formaldehyde |
| Sodium glycinate |
| Glycine |
| Ozone |
Environmental Transport and Distribution Modeling (e.g., Fugacity Models)
Currently, there is a lack of specific studies applying environmental transport and distribution models, such as fugacity models, directly to N-(hydroxymethyl)glycine monosodium salt. However, the principles of these models can be applied to predict its likely environmental behavior based on its physicochemical properties and the behavior of similar compounds like amino acids.
Fugacity models are multimedia environmental models that predict the distribution of a chemical in different environmental compartments (e.g., air, water, soil, sediment, biota) based on the principle of equal fugacity at equilibrium. A chemical's fugacity is its "escaping tendency" from a particular phase.
To apply a fugacity model, key physicochemical properties of the substance are required, including its molecular weight, water solubility, vapor pressure, and octanol-water partition coefficient (Kow). While not all of these are readily available for N-(hydroxymethyl)glycine monosodium salt, its identity as a sodium salt of a small, polar, and water-soluble amino acid derivative suggests certain transport characteristics. biosynth.com
Given its salt nature and the presence of polar functional groups (hydroxyl, amino, and carboxylate), N-(hydroxymethyl)glycine monosodium salt is expected to have very low volatility and high water solubility. biosynth.comcanbipharm.com Consequently, its concentration in the air compartment would be negligible. The primary compartments of concern for its distribution would be water and soil.
Modeling the transport of amino acids and their derivatives in the environment is complex due to their potential to exist in different ionic forms depending on the pH of the surrounding medium. nih.govacs.orgnih.gov The speciation of N-(hydroxymethyl)glycine (as an anion, cation, or zwitterion) will significantly affect its partitioning behavior. For instance, its ionized forms will have a much lower tendency to partition into organic matter in soil and sediment compared to a neutral form.
Recent advancements in modeling have utilized approaches like the SAFT-γ Mie group-contribution method to predict the solubility and partitioning of amino acids under various pH conditions. nih.govacs.orgnih.gov These models can account for the different ionized species and provide a more accurate prediction of their distribution in aqueous systems. nih.govacs.orgnih.gov While not a fugacity model in the classic sense, such thermodynamic models are crucial for providing the necessary input parameters for assessing environmental distribution.
Industrial Chemical Applications and Material Science Integration of N Hydroxymethyl Glycine Monosodium Salt
Function as a Chemical Intermediate in Specialized Syntheses
Sodium;2-(hydroxymethylamino)acetate, also known as N-(Hydroxymethyl)glycine monosodium salt, serves as a versatile chemical intermediate in various specialized organic syntheses. humblebeeandme.comcneasychem.com Its structure, derived from the amino acid glycine (B1666218), provides reactive sites that allow it to be a building block for more complex molecules. patsnap.compaiskincare.us
One notable application is in the preparation of glyphosate (B1671968), a widely used herbicide. A patented method describes a one-step reaction involving sodium hydroxymethylaminoacetate and a phosphine, hypophosphite, or phosphate (B84403) compound to produce glyphosate. patsnap.com This highlights the utility of this compound in agrochemical synthesis.
Beyond agrochemicals, it is utilized as an intermediate in the synthesis of various organic compounds and as a pharmaceutical intermediate in laboratory research and development processes. cneasychem.comthegoodscentscompany.com Its bifunctional nature, containing both a carboxylate group and a hydroxymethylamino group, allows for a range of chemical transformations, making it a valuable component in the synthesis of novel molecules.
Role in Industrial and Institutional (HI&I) Formulations
In the Industrial and Institutional (HI&I) cleaning sector, this compound is primarily valued for its function as a broad-spectrum preservative. cneasychem.comnih.gov It is incorporated into a wide array of cleaning products to prevent microbial spoilage and extend shelf life. nih.govewg.org
Its efficacy against both Gram-positive and Gram-negative bacteria, as well as mold and yeast, makes it a suitable preservative for water-based formulations common in the HI&I industry. humblebeeandme.comcneasychem.com These formulations include liquid detergents, dishwashing liquids, all-purpose cleaners, and air fresheners. ewg.orgparchem.com
Applications in Adhesives, Inks, and Textile Processing
The preservative properties of this compound extend to its use in the manufacturing of adhesives, inks, and textiles. cneasychem.comparchem.com In these applications, it acts as an antimicrobial agent to protect water-based formulations from microbial contamination during storage and use. parchem.com
Adhesives: In starch-based and other water-based adhesives, this compound prevents the growth of bacteria and fungi that can degrade the adhesive, leading to loss of viscosity and bonding strength. cneasychem.com
Inks: For water-based inks, it serves as a preservative to maintain the quality and prevent spoilage caused by microbial growth, which can lead to changes in color, viscosity, and performance. cneasychem.comparchem.com
Textile Processing: The textile industry utilizes a vast number of chemicals in wet processing stages. oecotextiles.blogmdpi.com this compound can be employed in these processes to inhibit microbial growth on fabrics and in processing solutions. cneasychem.com For instance, some specialty chemicals used in textile processing include antimicrobial agents to protect the textile itself. oecotextiles.blog Additionally, compounds like sodium sulfoxylate (B1233899) formaldehyde (B43269) are used as reducing agents in dyeing and printing, indicating the use of formaldehyde-related compounds in the industry. blogspot.com
Mechanisms of Antimicrobial Activity in Material Preservation Systems
The antimicrobial activity of this compound is primarily attributed to its classification as a formaldehyde-releasing preservative. humblebeeandme.compaiskincare.uskao.com It slowly releases very small amounts of formaldehyde into the product over time, which acts as the potent biocide. humblebeeandme.comkao.com This slow-release mechanism is crucial for providing long-term preservation against a broad spectrum of microorganisms, including bacteria, yeast, and mold. humblebeeandme.comsafecosmetics.org
The released formaldehyde exerts its antimicrobial effect through several mechanisms:
Protein Cross-linking: Formaldehyde reacts with proteins, which are essential for the structure and function of microbial cells. It forms methylene (B1212753) bridges, which are chemical cross-links that stabilize the protein structure. youtube.com This process, known as protein fixation, disrupts enzymatic activity and inhibits essential cellular processes, ultimately leading to cell death. youtube.com
Nucleic Acid Disruption: Formaldehyde also interacts with nucleic acids (DNA and RNA) within the microbial cells. youtube.comresearchgate.net By forming cross-links with these molecules, it prevents the replication and transcription of genetic material, thereby halting microbial growth and reproduction. youtube.com
Disruption of Microbial Metabolism: By inactivating key enzymes and disrupting cellular structures, formaldehyde effectively stops the metabolic processes of microorganisms, preventing them from breaking down the organic materials in the product. youtube.com
A study on the ex vivo anti-microbial efficacy of various formaldehyde releasers, including sodium hydroxymethylglycinate, demonstrated its effectiveness against both antibiotic-sensitive and antibiotic-resistant microorganisms. nih.gov For example, a 40 mM concentration of sodium hydroxymethylglycinate showed a greater than 95% kill rate against Methicillin-resistant Staphylococcus aureus (MRSA) after 120 minutes. nih.gov This highlights its potency as a preservative in various material preservation systems.
| Microorganism Strain | Concentration of Sodium Hydroxymethylglycinate | Incubation Time (minutes) | Kill Rate |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 40 mM | 120 | > 95% |
Future Research Directions and Interdisciplinary Prospects for N Hydroxymethyl Glycine Monosodium Salt
Advancements in Sustainable Synthesis and Green Chemistry Principles
The synthesis of N-(hydroxymethyl)glycine monosodium salt and its derivatives is an area ripe for the application of green chemistry principles. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising avenue is the exploration of solvent-free or aqueous-based reaction systems. The use of water as a solvent in the synthesis of N-substituted glycine (B1666218) derivatives has already been shown to be a viable and safe alternative to toxic organic solvents. acs.orgscilit.com Future work could optimize these aqueous methods for the industrial-scale production of N-(hydroxymethyl)glycine monosodium salt, potentially improving yield and purity while significantly reducing the environmental footprint.
Another key principle of green chemistry is maximizing atom economy, which seeks to incorporate the maximum amount of reactants into the final product. nih.gov Research into catalytic methods that promote high atom economy will be crucial. This could involve the development of novel catalysts that enable more direct synthetic pathways, avoiding the use of protecting groups and reducing the number of reaction steps. rsc.org The use of enzymatic catalysts, which can offer high selectivity under mild conditions, is a particularly attractive option that aligns with green chemistry goals. rsc.org
Mechanochemistry, which uses mechanical energy to drive chemical reactions, offers another exciting prospect for the sustainable synthesis of this compound. nih.gov Mechanochemical methods can reduce or eliminate the need for solvents and can lead to different reaction pathways and products compared to traditional solution-based synthesis. nih.gov Investigating the mechanochemical synthesis of N-(hydroxymethyl)glycine monosodium salt could lead to a more energy-efficient and scalable production process.
Future research in this area could also focus on the use of renewable feedstocks. Deriving the glycine backbone from biomass sources through chemocatalytic methods is a growing field of interest. nih.gov Integrating these bio-based starting materials into the synthesis of N-(hydroxymethyl)glycine monosodium salt would further enhance its sustainability profile.
A comparative analysis of potential green synthesis strategies is presented in the table below:
| Synthesis Strategy | Key Green Chemistry Principles | Potential Advantages | Research Focus |
| Aqueous Synthesis | Safer Solvents, Waste Prevention | Reduced toxicity, simplified purification | Optimization of reaction conditions in water, catalyst development for aqueous media. |
| Enzymatic Catalysis | Use of Renewable Feedstocks, Reduce Derivatives, Catalysis | High selectivity, mild reaction conditions, biodegradability of catalyst | Identification of suitable enzymes, enzyme immobilization for reusability. |
| Mechanochemistry | Design for Energy Efficiency, Safer Solvents | Reduced solvent use, potential for novel reactivity | In-situ monitoring of mechanochemical reactions, scalability of the process. nih.gov |
| Biomass-derived Feedstocks | Use of Renewable Feedstocks | Reduced reliance on fossil fuels, potential for a circular economy | Efficient conversion of biomass to glycine, integration with subsequent synthetic steps. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials discovery. For N-(hydroxymethyl)glycine monosodium salt, these computational tools offer significant opportunities for optimizing its synthesis and exploring new applications.
Furthermore, ML algorithms can be employed to optimize reaction conditions. By systematically varying parameters such as temperature, pressure, catalyst loading, and reactant concentrations in a series of experiments, and feeding the results into an ML model, it is possible to predict the optimal conditions for maximizing yield and minimizing byproducts. This approach can significantly reduce the time and resources required for process development compared to traditional one-factor-at-a-time experimentation.
In the realm of compound discovery, AI and ML can be used to predict the properties of novel derivatives of N-(hydroxymethyl)glycine. By creating virtual libraries of related compounds and using quantitative structure-activity relationship (QSAR) models, researchers can screen for molecules with desired characteristics, such as enhanced catalytic activity or specific material properties. This in-silico screening can prioritize the synthesis of the most promising candidates, accelerating the discovery of new functional molecules.
The table below outlines potential applications of AI and ML in the context of N-(hydroxymethyl)glycine monosodium salt:
| AI/ML Application | Description | Potential Impact |
| Retrosynthetic Planning | Predicting novel and efficient synthetic routes to the target molecule. cas.org | Discovery of more sustainable and cost-effective manufacturing processes. |
| Reaction Optimization | Using machine learning algorithms to identify the optimal set of reaction conditions. | Increased reaction yield, reduced waste, and improved process efficiency. |
| Virtual Screening | Predicting the properties of novel derivatives for specific applications. | Accelerated discovery of new functional materials and catalysts based on the N-(hydroxymethyl)glycine scaffold. |
| Predictive Modeling | Developing models to predict the performance of the compound in various formulations or as a component in a material. | More rapid development of new products incorporating N-(hydroxymethyl)glycine monosodium salt. |
Development of Advanced In-Situ and Real-Time Analytical Monitoring Tools
To ensure the quality and consistency of N-(hydroxymethyl)glycine monosodium salt production, particularly as more advanced and continuous manufacturing processes are adopted, the development of sophisticated analytical monitoring tools is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comlongdom.org
Future research should focus on implementing in-situ and real-time monitoring techniques for the synthesis of N-(hydroxymethyl)glycine monosodium salt. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are well-suited for this purpose as they can provide real-time information on the concentration of reactants, intermediates, and products directly within the reaction vessel without the need for sampling. mt.com This would allow for precise control over the reaction, enabling adjustments to be made in real-time to maintain optimal conditions.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), can also be adapted for online monitoring. creative-proteomics.comnih.gov An automated online HPLC system could periodically draw samples from the reactor, providing detailed quantitative analysis of the reaction mixture. This would be particularly valuable for monitoring the formation of impurities and ensuring the final product meets the required purity specifications. nih.gov
The data generated from these in-situ and real-time analytical tools can be integrated with process control systems to enable automated control of the synthesis. This would be a significant step towards the realization of a "Quality by Design" (QbD) approach to the manufacturing of N-(hydroxymethyl)glycine monosodium salt, where product quality is built into the process rather than being tested for at the end. longdom.org
The following table summarizes potential PAT tools for monitoring the synthesis of N-(hydroxymethyl)glycine monosodium salt:
| Analytical Technique | Information Provided | Mode of Operation | Advantages |
| FT-IR Spectroscopy | Real-time concentration of reactants, products, and intermediates. | In-situ (probe inserted into reactor) | Non-destructive, provides rapid molecular information. |
| Raman Spectroscopy | Complementary molecular information to FT-IR, particularly for aqueous systems. | In-situ (probe inserted into reactor) | Less interference from water, suitable for aqueous reactions. |
| Online HPLC-MS | Quantitative analysis of reactants, products, and impurities. nih.gov | Online (automated sampling from reactor) | High sensitivity and specificity, can identify and quantify trace impurities. creative-proteomics.com |
| In-situ X-ray Diffraction | Real-time monitoring of solid-state reactions and crystallizations. nih.gov | In-situ | Provides information on crystal structure and phase transformations. |
Exploration of Novel Chemical Reactivity and Catalytic Phenomena
The chemical structure of N-(hydroxymethyl)glycine monosodium salt, featuring a reactive N-hydroxymethyl group, a secondary amine, and a carboxylate, suggests a rich and underexplored chemical reactivity. Future research in this area could uncover novel transformations and catalytic applications for this compound and its derivatives.
The N-hydroxymethyl group itself is a versatile functional handle. It can act as a precursor to other functional groups or be used as a traceless activating group in certain reactions. scilit.com For example, it has been used to stabilize labile α-amino aldehydes in stereoselective syntheses. researchgate.net Exploring the reactivity of the N-hydroxymethyl group in N-(hydroxymethyl)glycine monosodium salt could lead to new synthetic methodologies.
The compound's ability to chelate metal ions, owing to the presence of the amino and carboxylate groups, also presents opportunities for its use in catalysis. acs.org N-(hydroxymethyl)glycine monosodium salt could serve as a ligand for transition metal catalysts, potentially influencing the selectivity and activity of a wide range of organic transformations. Research into the synthesis and catalytic activity of metal complexes of this compound is a promising direction.
Furthermore, the compound itself or its derivatives could exhibit organocatalytic activity. The combination of acidic and basic functionalities within the same molecule could enable it to catalyze reactions such as aldol (B89426) or Mannich reactions. Investigating the potential of N-(hydroxymethyl)glycine and its derivatives as bifunctional organocatalysts is a worthwhile endeavor.
The known reaction of hydroxymethyl sodium glycinate (B8599266) to produce glyphosate (B1671968) suggests its utility as a building block in the synthesis of other agrochemicals or pharmaceuticals. fda.gov A deeper investigation into its reactivity with various electrophiles and nucleophiles could expand its application as a synthetic intermediate.
| Area of Reactivity/Catalysis | Research Prospect | Potential Outcome |
| N-hydroxymethyl Group Chemistry | Exploration of the N-hydroxymethyl group as a reactive handle or activating group. scilit.com | Development of new synthetic methods and strategies. |
| Metal Complex Catalysis | Use as a ligand for transition metal catalysts. acs.org | Creation of novel catalysts with unique selectivity and reactivity. |
| Organocatalysis | Investigation as a bifunctional organocatalyst. | Discovery of a simple, metal-free catalyst for important organic transformations. |
| Synthetic Building Block | Exploration of its reactions with a wider range of chemical partners. fda.gov | Expansion of its utility in the synthesis of complex molecules. |
Synergistic Research with Advanced Materials Science and Engineering
The intersection of chemistry and materials science offers exciting opportunities for the development of new functional materials. N-(hydroxymethyl)glycine monosodium salt, as a derivative of a simple amino acid, possesses features that make it an attractive candidate for incorporation into advanced materials.
One area of exploration is the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. Amino acid-based polymers are of great interest due to their potential biodegradability and biocompatibility. mdpi.com The N-hydroxymethyl group could participate in polymerization reactions, leading to the formation of polyesters, polyamides, or other functional polymers with unique properties.
The ability of glycine derivatives to form hydrogels also presents a promising research direction. nih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used in a variety of biomedical applications, including drug delivery and tissue engineering. Investigating the ability of N-(hydroxymethyl)glycine monosodium salt to form or be incorporated into hydrogels could lead to new biomaterials with tailored properties.
Furthermore, the compound's metal-chelating properties could be exploited in the development of functional materials for environmental remediation or sensing. Materials functionalized with N-(hydroxymethyl)glycine could be designed to selectively capture heavy metal ions from contaminated water. The synergistic effect of amino acids and metal ions, such as copper, on the production of extracellular matrix proteins also suggests potential applications in developing advanced materials for skincare and wound healing. nih.gov
The field of peptoid synthesis, which involves N-substituted glycine oligomers, is another relevant area. nih.gov While N-(hydroxymethyl)glycine itself is not a traditional peptoid monomer, the chemistry of N-substitution is central to this field. Research could explore the incorporation of the hydroxymethyl functionality into peptoid structures to create novel peptidomimetics with unique folding properties and biological activities.
| Materials Science Application | Research Direction | Potential End-Use |
| Biodegradable Polymers | Use as a monomer or cross-linker in polymerization reactions. mdpi.com | Sustainable plastics, biomedical implants. |
| Functional Hydrogels | Incorporation into hydrogel networks for biomedical applications. nih.gov | Drug delivery systems, tissue engineering scaffolds. |
| Environmental Remediation | Development of materials functionalized with the compound for metal ion sequestration. | Water purification systems, environmental sensors. |
| Biomaterials for Skincare | Exploration of its synergistic effects with metal ions in promoting extracellular matrix production. nih.gov | Advanced cosmetic formulations, wound healing dressings. |
| Peptidomimetics | Incorporation of the hydroxymethyl functionality into peptoid structures. nih.gov | Development of novel therapeutic agents. |
Q & A
Q. How can sodium 2-(hydroxymethylamino)acetate be integrated into carbon/nitrogen ratio optimization for microbial culture media?
- Methodological Answer : Design a fractional factorial experiment to test its efficacy as a carbon source against sodium acetate in algal or bacterial cultures. Measure lipid productivity (e.g., in Chlorella vulgaris) via gravimetric analysis and compare growth rates using OD₆₀₀ measurements. Adjust C/N ratios systematically to identify synergistic effects with nitrogen sources .
Q. What strategies mitigate interference from sodium 2-(hydroxymethylamino)acetate in spectroscopic analyses of metal-ligand complexes?
- Methodological Answer : Pre-treat samples with solid-phase extraction (SPE) to remove the compound before analysis. Alternatively, use differential pulse voltammetry (DPV) to distinguish metal-complex redox signals from background interference. Validate methods using synthetic standards spiked with known concentrations of the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
